Fluroxene

Respiratory Depression PaCO2 Ventilatory Response

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile halogenated ether inhalation anesthetic, historically the first fluorinated agent introduced into clinical practice. It is characterized by a low blood:gas partition coefficient (1.37 at 37°C), which confers rapid onset and recovery kinetics, and a moderate minimum alveolar concentration (MAC) in humans (~3.4%).

Molecular Formula CF3CH2OCH=CH2
C4H5F3O
Molecular Weight 126.08 g/mol
CAS No. 406-90-6
Cat. No. B1200339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluroxene
CAS406-90-6
Synonymsfluroxene
Molecular FormulaCF3CH2OCH=CH2
C4H5F3O
Molecular Weight126.08 g/mol
Structural Identifiers
SMILESC=COCC(F)(F)F
InChIInChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2
InChIKeyDLEGDLSLRSOURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluroxene (CAS 406-90-6) Inhalation Anesthetic: Baseline Physicochemical and Pharmacological Profile for Research Procurement


Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile halogenated ether inhalation anesthetic, historically the first fluorinated agent introduced into clinical practice [1]. It is characterized by a low blood:gas partition coefficient (1.37 at 37°C), which confers rapid onset and recovery kinetics, and a moderate minimum alveolar concentration (MAC) in humans (~3.4%) [2][3]. The compound's distinct physicochemical and metabolic profile relative to other halogenated anesthetics necessitates careful consideration in comparative research and specialized industrial applications.

Why Fluroxene Cannot Be Interchanged with Other Halogenated Ethers: Pharmacological Divergence Dictates Experimental and Industrial Selectivity


Fluroxene exhibits a unique confluence of physicochemical properties and toxicological liabilities that preclude its simple substitution with other halogenated ethers like halothane, isoflurane, or sevoflurane. While its low blood:gas partition coefficient (1.37) approaches that of modern agents like sevoflurane (0.69) [1], its flammability profile (explosive limits in air: 4-12%) [2] and metabolic activation to the potent hepatotoxin 2,2,2-trifluoroethanol (TFE) [3] render it fundamentally distinct. Furthermore, its respiratory depressant effects, though shared with halothane, differ significantly from cyclopropane at equipotent MAC levels [4]. These quantitative divergences in safety, metabolism, and physiological impact mean that data obtained with one agent cannot be reliably extrapolated to fluroxene, nor can fluroxene be used as a generic 'ether anesthetic' control without accounting for its specific attributes.

Fluroxene (CAS 406-90-6): Quantitative Differentiation Evidence Versus Halothane, Cyclopropane, Enflurane, and Diethyl Ether


Respiratory Depression Profile: Fluroxene Produces Significantly Less Hypercapnia Than Halothane at Equipotent Anesthetic Depths

In a direct head-to-head comparison in healthy human subjects, fluroxene caused significantly less respiratory depression than halothane as measured by arterial carbon dioxide tension (PaCO2) during spontaneous ventilation. At each of the three anesthetic levels studied (1.0, 1.5, and 2.0 MAC), mean PaCO2 values for halothane were consistently higher (P < 0.05) than those for fluroxene [1]. Both agents, however, were more potent respiratory depressants than cyclopropane at equipotent concentrations [1].

Respiratory Depression PaCO2 Ventilatory Response Comparative Pharmacology

Potency (MAC) Profile: Fluroxene's Human MAC (3.4%) Distinguishes It from More Potent Modern Agents

Fluroxene has an established human minimum alveolar concentration (MAC) of approximately 3.4%, a value that places it intermediate in potency compared to other halogenated ethers [1]. In the same solvent-based correlation study, established MAC values for rats were used for comparisons: fluroxene's MAC in rats (value not provided in this abstract) was compared to sevoflurane (2.80% ± 0.24%) and desflurane (7.71% ± 0.65%) [1]. This potency level directly impacts experimental design, influencing the vaporizer settings and total dose required to achieve surgical anesthesia.

Minimum Alveolar Concentration (MAC) Anesthetic Potency Lipid Solubility Structure-Activity Relationship

Blood:Gas Partition Coefficient: Fluroxene (1.37) Offers a Kinetic Profile Distinct from Slower (Halothane 2.5) and Faster (Sevoflurane 0.69) Agents

The blood:gas partition coefficient is the primary determinant of the rate of induction and emergence from inhalation anesthesia. Fluroxene has a blood:gas partition coefficient of 1.37 at 37°C [1]. This value is significantly lower than halothane (2.5), indicating faster kinetics, but higher than the modern ultra-fast agent sevoflurane (0.69). This places fluroxene in a unique intermediate kinetic class.

Blood:Gas Partition Coefficient Pharmacokinetics Onset of Action Recovery Time

Metabolic Bioactivation to a Specific Hepatotoxin: Fluroxene's Pathway Diverges from Halothane and Isoflurane

Fluroxene undergoes extensive hepatic metabolism, primarily via cytochrome P450, yielding 2,2,2-trifluoroethanol (TFE) as a major metabolite [1][2]. TFE is a known hepatotoxin and is responsible for the documented cases of severe hepatic necrosis following fluroxene anesthesia, particularly in patients with enzyme induction [3]. This metabolic liability is a key differentiator from isoflurane and desflurane, which undergo minimal metabolism (<0.2% and ~0.02%, respectively), and from sevoflurane, which produces inorganic fluoride but not TFE. The susceptibility to biotransformation is: methoxyflurane > fluroxene > halothane > enflurane > isoflurane [4].

Metabolism Hepatotoxicity Cytochrome P450 Trifluoroethanol (TFE)

Flammability Profile: Fluroxene's Explosive Limits (4-12% in Air) Restrict Its Use Compared to Non-Flammable Modern Agents

Unlike all modern fluorinated anesthetics (e.g., isoflurane, sevoflurane, desflurane) which are non-flammable in clinical concentrations, fluroxene is flammable and forms explosive mixtures with air in the range of 4-12% [1]. Given that its anesthetic concentration (MAC ≈ 3.4%) lies near this explosive range, special precautions are mandatory. This is a stark contrast to the ether it was designed to replace, diethyl ether, which has a much wider explosive range (1.9-36%) but a higher MAC (1.9%), making fluroxene comparatively safer, yet still a significant fire hazard relative to halogenated hydrocarbons.

Flammability Safety Explosive Limits Volatile Anesthetic

Comparative Subanesthetic Toxicity: Fluroxene Exhibits Greater Mortality and Growth Suppression Than Enflurane

In a direct comparative study of subanesthetic concentrations in actively growing mice, rats, and guinea pigs, fluroxene produced a significantly higher mortality rate and a greater decrement in weight gain compared to enflurane and nitrous oxide [1]. This occurred despite the administration of far lower concentrations of fluroxene, indicating a unique and potent chronic toxicity profile at levels well below those required for anesthesia.

Subanesthetic Toxicity Chronic Exposure Enflurane In Vivo Toxicology

Validated Application Scenarios for Fluroxene (CAS 406-90-6) in Research and Industry


Comparative Inhalation Anesthetic Research: Modeling Historical Fluorinated Ether Toxicity

Fluroxene is uniquely suited for studies investigating the structure-toxicity relationships of halogenated ethers. Its metabolism to the specific hepatotoxin 2,2,2-trifluoroethanol (TFE) [1] provides a distinct mechanistic endpoint not shared by isoflurane or sevoflurane. Comparative studies involving fluroxene, halothane (which forms reactive trifluoroacetyl chloride adducts), and methoxyflurane (which releases nephrotoxic inorganic fluoride) can elucidate divergent pathways of anesthetic-induced organ injury [2]. The availability of direct head-to-head human respiratory data [3] further supports its use in building and validating pharmacological models of respiratory depression.

Preclinical Pharmacokinetic and Solubility Modeling

With a well-characterized blood:gas partition coefficient (1.37) and tissue solubilities [4], fluroxene serves as an excellent model compound for developing and validating physiologically based pharmacokinetic (PBPK) models of volatile agents. Its intermediate kinetic profile (faster than halothane, slower than sevoflurane) [4] allows for testing the predictive accuracy of models across a range of partition coefficients. Its use in published MAC studies in multiple species (rat, dog, human) [5] provides a rich dataset for cross-species scaling and allometric analysis of anesthetic potency.

Calibration and Testing of Legacy Anesthetic Vaporizers and Detection Equipment

Due to its distinct vapor pressure and flammability profile (explosive limits 4-12% in air) [6], fluroxene is a necessary reference standard for calibrating and verifying the performance of specialized gas detection systems and older anesthetic vaporizers designed for ether-based agents. Its use is critical in forensic engineering, museum restoration of medical equipment, and industrial hygiene applications where the detection of historical volatile agents is required. The compound's known physical properties (boiling point 42.5°C, density 1.135 g/mL) [7] facilitate precise vapor generation for sensor calibration.

Flammable Anesthetic Safety Protocol Development and Training

In settings where the risks associated with flammable anesthetics must be demonstrated or mitigated, fluroxene is a safer surrogate for diethyl ether. Its narrower explosive range (4-12% vs. 1.9-36%) [6] and lower volatility make it a more controlled, albeit still hazardous, substance for training personnel on explosion-proof techniques, spark avoidance, and the engineering controls required for handling combustible volatile agents. This application is directly informed by quantitative comparisons of its flammability limits [6].

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